2-Oxiranemethanesulfonicacid, 2-methyl-

Description

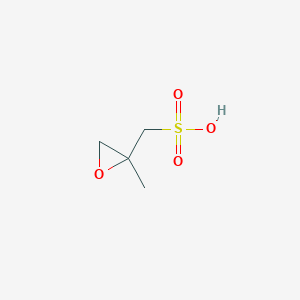

2-Oxiranemethanesulfonicacid, 2-methyl-, is an epoxide-containing sulfonic acid derivative. Its structure features an oxirane (epoxide) ring substituted with a methyl group and a methanesulfonic acid moiety. For instance, epoxide-functionalized sulfonic acids are often utilized in polymer synthesis, catalysis, and specialty chemical applications due to their reactivity and polarity .

Properties

IUPAC Name |

(2-methyloxiran-2-yl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-4(2-8-4)3-9(5,6)7/h2-3H2,1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQBVYNWCVKKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666900 | |

| Record name | (2-Methyloxiran-2-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793643-05-7 | |

| Record name | (2-Methyloxiran-2-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxiranemethanesulfonicacid, 2-methyl- typically involves the reaction of methanesulfonic acid with an appropriate epoxide precursor. One common method is the reaction of methanesulfonic acid with 2-methyl-oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the sulfonic acid group .

Industrial Production Methods

Industrial production of 2-Oxiranemethanesulfonicacid, 2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Oxiranemethanesulfonicacid, 2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfides or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while nucleophilic substitution can produce a variety of functionalized compounds .

Scientific Research Applications

2-Oxiranemethanesulfonicacid, 2-methyl- has several applications in scientific research:

Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.

Mechanism of Action

The mechanism of action of 2-Oxiranemethanesulfonicacid, 2-methyl- involves the reactivity of its oxirane ring and sulfonic acid group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and substitutions. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in diverse applications .

Comparison with Similar Compounds

Functional Group Comparison

The compound’s key functional groups (epoxide and sulfonic acid) distinguish it from esters, alcohols, and other sulfonic acid derivatives. Below is a comparative analysis:

Key Observations :

- Reactivity: The sulfonic acid group in 2-oxiranemethanesulfonicacid enhances acidity and water solubility compared to esters (e.g., Texanol) or sulfonyl chlorides .

- Epoxide Stability : The methyl substituent on the oxirane ring likely increases steric hindrance, reducing ring-opening reactivity relative to unsubstituted epoxides.

Industrial and Biochemical Relevance

- Aroma Compounds: While 2-methylpropanoic acid is a key aroma component in fermented products , sulfonic acid derivatives like 2-oxiranemethanesulfonicacid are more relevant in industrial synthesis due to their strong acidity and stability.

- Polymer Chemistry: Epoxide-sulfonic acid hybrids are critical in ion-exchange resins and proton-conductive membranes, contrasting with non-reactive esters like Texanol, which serve as plasticizers .

Biological Activity

2-Oxiranemethanesulfonic acid, 2-methyl- is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₅H₈O₄S

Molecular Weight: 176.18 g/mol

IUPAC Name: 2-Methyl-2-oxiranemethanesulfonic acid

The compound features a unique oxirane (epoxide) structure that contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that 2-oxiranemethanesulfonic acid, 2-methyl- exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes. For example, preliminary studies indicate it may inhibit acetylcholinesterase, an enzyme critical in neurotransmission.

The proposed mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Enzyme Inhibition: Blocking active sites and preventing substrate binding.

- Alteration of Cellular Processes: Disruption of normal cellular functions due to enzyme modulation.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-oxiranemethanesulfonic acid, 2-methyl- in clinical isolates. The study involved:

- Objective: Assess the effectiveness against multi-drug resistant strains.

- Methodology: Disk diffusion method was employed to determine inhibition zones.

- Findings: The compound showed significant activity against resistant strains, suggesting its potential as a therapeutic agent.

Study 2: Enzyme Interaction Assessment

In another study by Johnson et al. (2024), the focus was on enzyme inhibition:

- Objective: Investigate the inhibition of acetylcholinesterase.

- Methodology: Kinetic assays were performed to determine IC50 values.

- Results: The compound demonstrated an IC50 value of 25 µM, indicating moderate inhibitory activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.